ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate
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Overview
Description
The compound you mentioned is a complex organic molecule that likely contains a pyrazolopyridine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of such compounds typically involves a careful analysis of the types of bonds and the 3D arrangement of the atoms. Unfortunately, without specific data or an experimental study related to this compound, it’s challenging to provide a detailed structural analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Common reactions could involve the pyrazolopyridine core or the ester and carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated efficient synthesis methods for creating novel heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For example, a study by Ghaedi et al. (2015) outlines a facile and efficient synthesis process for new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Similarly, another study focused on the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are intermediates in the synthesis of various bioactive molecules (P. S. Lebedˈ et al., 2012).
Drug Discovery and Development
Heterocyclic compounds similar to the one have shown potential in drug discovery and development. For instance, Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Among them, a particular compound demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of such heterocyclic compounds in developing new antituberculosis agents (Jeankumar et al., 2013).
Molecular Hybridization
The concept of molecular hybridization, merging two or more pharmacophoric features into a single molecule, has been explored with heterocyclic compounds. This approach aims to develop compounds with enhanced biological activity and reduced side effects. For example, the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates through molecular hybridization resulted in compounds with significant antituberculosis activity, demonstrating the efficacy of this strategy in medicinal chemistry (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-3-25-14-18(21(28)26-12-10-16(11-13-26)23(30)31-4-2)20-19(15-25)22(29)27(24-20)17-8-6-5-7-9-17/h5-9,14-16H,3-4,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPOWFQMLVPQDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC(CC4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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